2-メチル-N-(5-((2-オキソ-2-(p-トリルアミノ)エチル)チオ)-1,3,4-チアジアゾール-2-イル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、当社の化合物が属するクラスであり、抗ウイルス活性を示すことが示されています。例えば:

- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として研究されてきました。 その中でも、メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルは、インフルエンザAウイルスに対して阻害活性を示しました .

- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス剤でした .

降圧の可能性

インドール誘導体とは直接関係ありませんが、イミダゾール部分を含む化合物は、降圧効果について調べられています 。当社の化合物の構造的特徴は、同様の薬理活性に寄与する可能性があります。

結論

インドール骨格を持つ当社の化合物は、創薬および治療用途における更なる探索の可能性を秘めています。 研究者は、その多様な生物学的活性を調査し続け、新たな治療の可能性を探る必要があります .

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various protein receptors or enzymes due to the presence of functional groups such as the amide and thiadiazole rings, which are known to interact with a variety of biological targets .

Mode of Action

Based on its structural similarity to other compounds with known activities, it may bind to its target(s) and modulate their function, leading to downstream effects .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds containing similar functional groups have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Pharmacokinetics

The presence of polar groups like the amide and the non-polar aromatic rings suggest that it may have a balance of hydrophilic and lipophilic properties, potentially aiding in absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact this compound .

生物活性

The compound 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and potential applications in pharmacology.

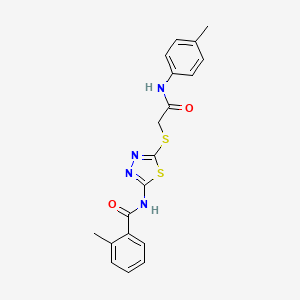

Chemical Structure

The compound features a thiadiazole ring connected to a benzamide moiety, which is critical for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related thiadiazole compounds, one derivative demonstrated significant activity:

- Compound 4y :

- IC50 against MCF-7: 0.084±0.020mmol L−1

- IC50 against A549: 0.034±0.008mmol L−1

This indicates that similar compounds may exhibit comparable or enhanced anticancer activities due to structural similarities with the target compound .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or receptors.

Adenosine Receptor Interaction

Research has shown that certain thiadiazole derivatives act as adenosine receptor antagonists:

- Adenosine A(1) and A(3) Receptor Affinities : Compounds in this class have been observed to bind selectively to these receptors, with some exhibiting Ki values in the nanomolar range. For instance, derivatives such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide showed a Ki of 7nM at the A(1) receptor .

Pharmacological Applications

The biological activity of 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggests several potential pharmacological applications:

- Anticancer Agents : Due to its efficacy against various cancer cell lines.

- Adenosine Receptor Modulators : Potential use in conditions where modulation of adenosine signaling is beneficial.

- Antimicrobial Properties : Some derivatives have shown comparable activities to standard antibiotics .

Data Summary Table

特性

IUPAC Name |

2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-7-9-14(10-8-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPPDBNNADXVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。